1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide
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Overview
Description
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolopyridine family, which is known for its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of hydrazones in the presence of polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . Another method involves the reaction of pyrrole-derived α,β-alkynyl ketones with various reagents, followed by cyclization and other transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and angiogenesis . By inhibiting this pathway, the compound can potentially prevent the growth and spread of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,4-c]pyridine . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide is unique due to its specific structural features and its ability to inhibit the FGFR signaling pathway. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H10Br2N2O |
---|---|
Molecular Weight |
297.98 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyrrolo[2,3-c]pyridin-5-one;dihydrobromide |
InChI |
InChI=1S/C7H8N2O.2BrH/c10-7-3-5-1-2-8-6(5)4-9-7;;/h3-4,8H,1-2H2,(H,9,10);2*1H |
InChI Key |
GCWHEFGMDKBDFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CNC(=O)C=C21.Br.Br |
Origin of Product |
United States |
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